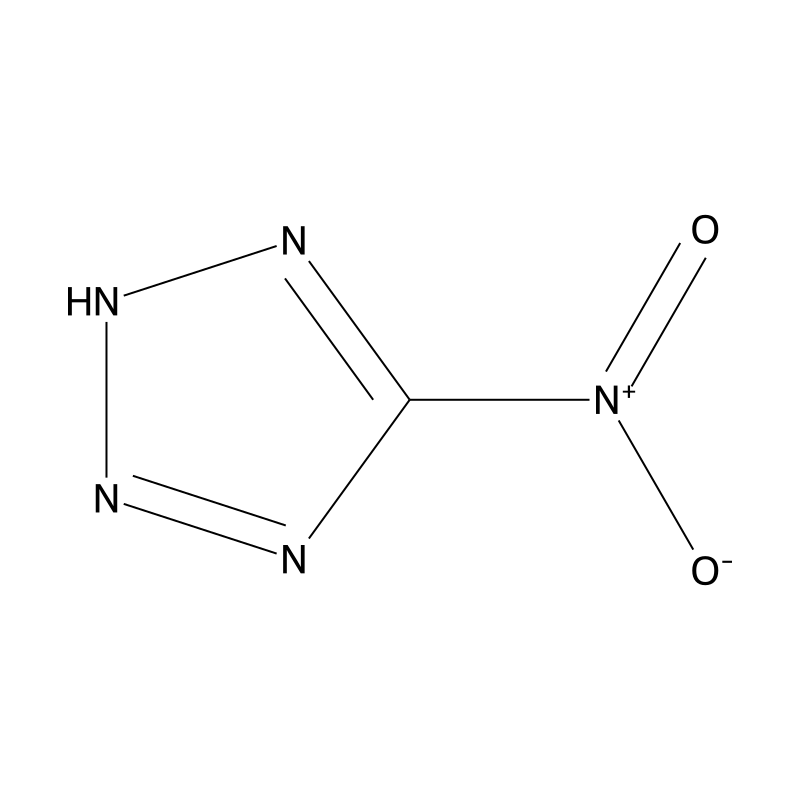

5-nitro-2H-tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Nitro-2H-tetrazole is a nitrogen-rich heterocyclic compound that has gained considerable attention in various scientific fields due to its unique structural characteristics and energetic properties. The compound features a five-membered ring composed of four nitrogen atoms and one carbon atom, with a nitro group attached at the second position. This configuration not only enhances its stability but also contributes to its high energy content, making it a valuable candidate for applications in energetic materials, pharmaceuticals, and materials science .

- Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, leading to the formation of higher oxidation state compounds.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium or platinum.

- Substitution: The nitro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used .

Common Reagents and Conditions- Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

- Reduction: Hydrogen gas with a palladium or platinum catalyst.

- Substitution: Nucleophiles such as amines or thiols under basic conditions.

Research indicates that 5-nitro-2H-tetrazole exhibits biological activity by acting as an inhibitor of certain enzymes. It can bind to active sites of enzymes, thus blocking substrate access. Additionally, the nitro group may participate in redox reactions that generate reactive oxygen species, potentially leading to cellular damage. This dual mechanism suggests its potential use in therapeutic applications where modulation of enzyme activity is desired .

The synthesis of 5-nitro-2H-tetrazole can be achieved through several methods, with one common approach involving:

- Diazotization: 5-Amino-1H-tetrazole is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.

- Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to introduce the nitro group, yielding 5-nitro-2H-tetrazole.

This method can be optimized for industrial production, utilizing continuous flow reactors for higher yields and purity .

5-Nitro-2H-tetrazole has diverse applications across various fields:

- Energetic Materials: Its high nitrogen content makes it suitable for use in explosives and propellants.

- Pharmaceuticals: The compound's ability to inhibit enzymes positions it as a potential lead compound for drug development.

- Materials Science: Its unique properties are explored for applications in advanced materials and coatings .

Studies on the interactions of 5-nitro-2H-tetrazole reveal its potential as an energetic material due to its capacity for rapid decomposition and energy release upon initiation. It has been shown to initiate easily under low energy conditions (e.g., impact) while producing low pollution byproducts such as nitrogen gas and water. These characteristics are advantageous for applications requiring high performance with minimal environmental impact .

Similar Compounds: Comparison with Other Compounds

5-Nitro-2H-tetrazole can be compared with several similar compounds, highlighting its unique properties:

| Compound | Structural Differences | Notable Characteristics |

|---|---|---|

| 1-Methyl-5-nitrotetrazole | Methyl group at the first position | Different reactivity and stability |

| 2-Methyl-5-nitrotetrazole | Methyl group at the second position | Altered physical and chemical properties |

| 5-Amino-2H-tetrazole | Amino group instead of a nitro group | Precursor with different reactivity |

These comparisons illustrate that while these compounds share a similar tetrazole structure, their functional groups significantly influence their reactivity, stability, and potential applications .

The synthesis of 5-nitro-2H-tetrazole has been a subject of significant interest in chemical research due to its unique structural properties and applications [1]. Traditional synthetic routes have evolved over decades, with researchers continuously refining methodologies to improve yield, purity, and safety [2]. These conventional approaches primarily rely on two main pathways: diazotization-Sandmeyer reaction sequences and direct nitration of tetrazole derivatives [3].

Diazotization-Sandmeyer Reaction Pathways

The diazotization-Sandmeyer reaction pathway represents one of the most established methods for synthesizing 5-nitro-2H-tetrazole [4]. This approach typically begins with 5-aminotetrazole as the starting material, which undergoes diazotization followed by nitro group substitution [5].

In a typical procedure, 5-aminotetrazole is treated with sodium nitrite in the presence of an acid (commonly nitric acid or sulfuric acid) at low temperatures (−2 to 3°C) to form the corresponding diazonium salt [1]. The diazotization process proceeds with careful temperature control to prevent decomposition of the reactive intermediates [3]. The reaction mixture is then subjected to conditions that facilitate the replacement of the diazonium group with a nitro group through a Sandmeyer-type reaction [4].

A detailed examination of this synthetic route reveals that copper salts often play a crucial role in the transformation [5]. For instance, a procedure described in literature involves treating 5-aminotetrazole with copper sulfate pentahydrate and sodium nitrite in an acidic medium [1]. The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes conversion to 5-nitrotetrazole sodium salt with a reported yield of approximately 69% [1] [3].

| Reagent | Quantity | Function |

|---|---|---|

| 5-Aminotetrazole | 8.626 g (101 mmol) | Starting material |

| Copper sulfate pentahydrate | 11.40 g (45.6 mmol) | Catalyst/mediator |

| Sodium nitrite | 20.80 g (300 mmol) | Diazotizing agent |

| Sulfuric acid (98%) | 10 g | Acidic medium |

| Water | 250 mL | Solvent |

| Reaction temperature | -2 to 3°C | Temperature control |

| Yield | 69% | Efficiency measure |

Table 1: Typical reaction conditions for diazotization-Sandmeyer synthesis of 5-nitro-2H-tetrazole [1] [3]

One of the critical aspects of this methodology is the careful control of reaction conditions [10]. The diazotization process must be conducted at low temperatures to prevent decomposition of the diazonium salt, which is inherently unstable [3]. Additionally, the rate of addition of the sodium nitrite solution must be carefully controlled to prevent excessive foaming, which results from the decomposition of nitrous acid [4] [10].

Research findings indicate that the diazotization proceeds smoothly with minimal exothermic behavior when properly executed [4]. However, if the reaction mixture begins to foam, stirring must continue until the foam settles before adding additional portions of the nitrite solution [4]. When performed correctly, the entire process takes approximately 10-15 minutes and proceeds with negligible evolution of nitrogen oxides [4] [5].

Nitration of Tetrazole Derivatives

The direct nitration of tetrazole derivatives represents another traditional approach to synthesizing 5-nitro-2H-tetrazole [1]. This method typically involves the treatment of suitable tetrazole precursors with nitrating agents under controlled conditions [2].

Direct nitration of unsubstituted tetrazole is challenging due to the acidity of the tetrazole ring [4]. Instead, researchers have developed alternative approaches involving the nitration of functionalized tetrazole derivatives [1]. For example, 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole can be synthesized through the nitration of 5-nitro-2-hydroxymethyl-tetrazole using fuming nitric acid and acetic anhydride [1] [13].

The nitration process typically involves the following key steps:

- Preparation of the tetrazole derivative with appropriate functional groups [1]

- Treatment with nitrating agents under controlled conditions [13]

- Isolation and purification of the nitrated product [1]

Research has shown that the nitration of 5-nitro-2-hydroxymethyl-tetrazole can be achieved with moderate yields (approximately 38%) using dilute nitric acid and acetic anhydride [13]. The reaction proceeds through the formation of a nitrate ester at the hydroxymethyl position [1] [13].

| Parameter | Conditions/Results |

|---|---|

| Starting material | 5-nitro-2-hydroxymethyl-tetrazole |

| Nitrating agent | Fuming nitric acid with acetic anhydride |

| Reaction medium | Acidic conditions |

| Yield | 38% |

| Product characterization | MS, FT-IR, 1H-NMR, 13C-NMR techniques |

Table 2: Nitration conditions for synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole [1] [13]

The nitration pathway offers certain advantages, particularly in terms of avoiding the formation of highly reactive diazonium intermediates [1]. However, it typically results in lower yields compared to the diazotization-Sandmeyer approach and may require more complex starting materials [13] [1].

Modern Synthetic Approaches

As chemical synthesis methodologies have advanced, researchers have developed more efficient and safer approaches to synthesizing 5-nitro-2H-tetrazole [5]. These modern methods aim to address the limitations of traditional routes, particularly regarding safety concerns, scalability, and environmental impact [2] [5].

Oxidative Methods Using Potassium Superoxide

A significant advancement in the synthesis of 5-nitro-2H-tetrazole involves the direct oxidation of 5-aminotetrazole using potassium superoxide [5]. This approach represents a paradigm shift from traditional methods by eliminating the need for hazardous diazonium intermediates and copper catalysts [5] [9].

The oxidative method using potassium superoxide offers a single-pot synthesis route that significantly simplifies the production process [5]. In this approach, 5-aminotetrazole is directly oxidized to 5-nitrotetrazole using potassium superoxide as the oxidizing agent [5]. The reaction proceeds through the oxidation of the amino group to a nitro group without the formation of explosive intermediates [5] [9].

Research has demonstrated that this method can achieve high yields (48-53%) in a single-step process [5]. The use of dimethyl sulfoxide along with molecular sieves and 18-crown-6 as a phase transfer catalyst has been shown to promote faster reaction rates and greater yields [5] [9].

| Component | Function | Impact on Yield |

|---|---|---|

| Potassium superoxide | Primary oxidizing agent | Essential for oxidation |

| Dimethyl sulfoxide | Solvent | Enhances reaction rate |

| Molecular sieves | Water removal | Improves yield |

| 18-crown-6 | Phase transfer catalyst | Increases reaction efficiency |

| Reaction yield | 48-53% | Overall efficiency |

Table 3: Components and their functions in potassium superoxide oxidation method [5] [9]

The oxidative approach using potassium superoxide has been further optimized through systematic studies [9]. Research has shown that both seven and ten equivalents of potassium superoxide relative to 5-aminotetrazole have been tested, though no significant improvement in yield was observed with the higher amount [9]. The reaction typically produces some azo-coupled byproducts, specifically azo-3,3'-bis(5-amino-1,2,4-triazole), which can be easily filtered out prior to recrystallization [9].

This method represents a significant advancement in the synthesis of 5-nitro-2H-tetrazole, offering a safer and more straightforward approach compared to traditional methods [5]. The elimination of explosive diazonium and copper salt primary explosive intermediates makes this method particularly attractive for larger-scale production [5] [9].

Continuous Flow Reactor Optimization

The application of continuous flow reactor technology represents another significant advancement in the synthesis of 5-nitro-2H-tetrazole and related compounds [6]. This approach offers numerous advantages over batch processes, particularly in terms of safety, efficiency, and scalability [8] [6].

Continuous flow synthesis of tetrazole derivatives involves the continuous pumping of reagents through a reactor system, allowing for precise control of reaction parameters and minimizing the accumulation of hazardous intermediates [6]. This technology has been successfully applied to the synthesis of 5-nitrotetrazole derivatives, offering a safer alternative to traditional batch processes [17] [6].

Research has demonstrated that continuous flow systems can be effectively used for the direct conversion of 5-aminotetrazole to 5-nitrotetrazole through a Sandmeyer-type reaction [17]. In one approach, aqueous solutions of 5-aminotetrazole, an acid (typically nitric acid), and sodium nitrite are reacted in a continuous flow system at ambient temperature [17]. The sodium nitrite is added in excess to control the pH within a range of approximately 4 to 5 [17].

| Parameter | Specification | Function |

|---|---|---|

| Reactor type | Coiled PFA tubing | Reaction vessel |

| Flow rate | 0.35 mL/min | Controls residence time |

| Residence time | 20 minutes | Ensures complete reaction |

| Temperature | 190°C | Reaction temperature |

| Product output | 4.85 g/h (116 g/day) | Production capacity |

| Yield | 96% | Efficiency measure |

Table 4: Continuous flow reactor parameters for tetrazole synthesis [6] [8]

The optimization of continuous flow reactors for tetrazole synthesis has focused on several key parameters [8]. The residence time, which refers to the duration that reagents spend in the reactor, is typically controlled by adjusting the flow rate [6]. For example, a flow rate of 0.35 mL/min through a coiled PFA tubing reactor with a volume of approximately 6.9 mL provides a residence time of about 20 minutes [8] [6].

Temperature control is another critical parameter in continuous flow synthesis [6]. While some reactions can be conducted at ambient temperature (approximately 20-30°C), others require elevated temperatures [17] [8]. For instance, the synthesis of certain tetrazole derivatives has been successfully performed at temperatures as high as 190°C, which would be challenging and hazardous in batch processes [6] [8].

The continuous flow approach offers significant advantages for scale-up [8]. Research has demonstrated that a continuous flow process can produce 5-substituted tetrazoles at a rate of 4.85 g/h, corresponding to approximately 116 g/day [6] [8]. This represents a substantial improvement over batch processes in terms of production capacity and efficiency [6].

Industrial-Scale Production Challenges

The industrial-scale production of 5-nitro-2H-tetrazole presents numerous challenges that must be addressed to ensure safe, efficient, and economically viable manufacturing processes [10]. These challenges span various aspects of production, including safety considerations, process scalability, and economic factors [17] [10].

One of the primary challenges in industrial-scale production is the inherent reactivity and sensitivity of the intermediates involved in the synthesis [10]. Traditional methods, particularly those involving diazonium intermediates, pose significant safety risks when scaled up [3] [10]. The diazonium salts formed during the diazotization process are highly unstable and can decompose explosively, especially when accumulated in larger quantities [10] [3].

The precipitation of reaction intermediates during the diazotization process represents another significant challenge [10]. These precipitates can lead to potentially hazardous situations during synthesis, particularly in larger-scale operations where heat and mass transfer become more difficult to control [10] [3].

| Challenge | Impact | Potential Solutions |

|---|---|---|

| Reactive intermediates | Safety risks | Continuous flow processing |

| Intermediate precipitation | Process hazards | Improved mixing and solvent systems |

| Heat transfer | Temperature control difficulties | Enhanced reactor design |

| Mass transfer | Reaction efficiency | Optimized stirring and flow patterns |

| Waste management | Environmental impact | Greener chemistry approaches |

| Economic viability | Production costs | Process intensification |

Table 5: Industrial-scale production challenges and potential solutions [10] [17] [15]

The scale-up of continuous flow processes presents its own set of challenges [15]. While continuous flow technology offers significant advantages in terms of safety and control, the design and optimization of large-scale flow reactors require careful consideration of factors such as mixing efficiency, heat transfer, and pressure control [15] [17]. The development of appropriate microreactor systems optimized for 5-nitrotetrazole production can be prohibitive in terms of time and resources [17].

Economic considerations also play a crucial role in industrial-scale production [17]. The cost of raw materials, energy requirements, waste management, and capital investment must be carefully balanced against the value of the final product [15] [17]. The development of economically viable synthetic methods is essential for successful industrial implementation [17].

Recent advancements have focused on addressing these challenges through innovative approaches [17]. For example, a continuous flow process for the production of sodium 5-nitrotetrazolate has been developed that can achieve yields of at least 60% at a production rate of at least 100 g/hour [17]. This process operates at ambient temperature (approximately 20-30°C) and eliminates the need for copper catalysts, thereby reducing both safety risks and production costs [17].

The optimization of reaction conditions represents another approach to addressing industrial-scale production challenges [17]. For instance, the use of excess sodium nitrite to control pH within a specific range (approximately 4 to 5) has been shown to improve the efficiency and safety of the continuous flow process [17]. Similarly, the careful selection of reactor materials and dimensions can enhance heat and mass transfer, thereby improving reaction efficiency and safety [15] [17].

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁴N, ¹⁵N) Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 5-nitro-2H-tetrazole and its derivatives. The spectroscopic characteristics reveal distinct patterns that confirm the molecular structure and electronic environment of the compound.

Proton Nuclear Magnetic Resonance (¹H) Analysis

The proton nuclear magnetic resonance spectrum of 5-nitro-2H-tetrazole exhibits characteristic signals that reflect the electronic environment of the tetrazole ring system. The most prominent feature is the tetrazole ring proton signal appearing at δ 7.30 parts per million as a singlet [1]. This significant downfield shift is attributed to the strong negative inductive effect of both the tetrazole ring and the nitro group substituent. The chemical shift demonstrates the electron-withdrawing nature of the nitro group, which deshields the ring proton through both inductive and mesomeric effects [1].

Carbon-13 Nuclear Magnetic Resonance (¹³C) Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 5-nitro-2H-tetrazole. In derivative compounds, characteristic carbon signals are observed, including a peak at δ 168.90 parts per million corresponding to the carbon bearing the nitro group (C-NO₂), and additional signals at δ 78.31 parts per million for carbon atoms in nitratomethyl derivatives (C-ONO₂) [1]. These chemical shifts appear at characteristically low field positions compared to analogous compounds, reflecting the strong electron-withdrawing effects of the nitro substituent and the tetrazole ring system [1].

Nitrogen-14 Nuclear Magnetic Resonance (¹⁴N) Analysis

Nitrogen-14 nuclear magnetic resonance spectroscopy reveals the distinctive nitrogen environments within the tetrazole ring structure. Representative signals appear at δ -5.7 and -92.8 parts per million in tetrazole derivatives [2]. The multiple nitrogen signals reflect the different electronic environments of the four nitrogen atoms in the tetrazole ring, with chemical shifts influenced by the electron-withdrawing nitro group and the aromatic character of the heterocyclic system [2].

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N) Analysis

Nitrogen-15 nuclear magnetic resonance spectroscopy provides enhanced resolution for nitrogen atom characterization in 5-nitro-2H-tetrazole derivatives. Multiple distinct signals are observed for tetrazole derivatives, reflecting the various nitrogen environments within the ring system [3]. The nitrogen-15 technique offers superior spectral resolution compared to nitrogen-14, enabling detailed analysis of the electronic structure and bonding characteristics of each nitrogen atom in the tetrazole framework [3].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 7.30 (s, 1H, tetrazole CH) | Singlet | Tetrazole ring proton | [1] |

| ¹³C | 168.90 (C-NO₂), 78.31 (C-ONO₂) in derivatives | Various | Tetrazole carbon and substituted carbons | [1] |

| ¹⁴N | δ -5.7, -92.8 (in derivatives) | Various | Tetrazole nitrogen atoms | [2] |

| ¹⁵N | Multiple signals reported for tetrazole derivatives | Various | Tetrazole nitrogen atoms | [3] |

Vibrational Spectroscopy (Infrared/Raman)

Vibrational spectroscopy provides detailed information about the molecular structure and functional group characteristics of 5-nitro-2H-tetrazole. Both infrared and Raman spectroscopic techniques offer complementary information about the vibrational modes of the molecule.

Infrared Spectroscopic Analysis

The infrared spectrum of 5-nitro-2H-tetrazole exhibits characteristic absorption bands that confirm the presence of both the tetrazole ring and the nitro functional group. The most distinctive feature is the sharp carbon-nitro group stretching vibration appearing at 1562 reciprocal centimeters [1]. This strong absorption band is characteristic of the asymmetric stretching mode of the nitro group and serves as a diagnostic marker for the presence of the electron-withdrawing nitro substituent [1].

The tetrazole ring system contributes multiple absorption bands in the fingerprint region, with skeletal vibrations appearing at 1491, 1421, and 1385 reciprocal centimeters [1]. These bands correspond to the characteristic ring vibrations of the tetrazole heterocycle and provide structural confirmation of the aromatic five-membered ring system [1]. Additional skeletal vibrations are observed in the 1200-1500 reciprocal centimeters region, representing various ring deformation and stretching modes [4].

The nitrogen-hydrogen stretching vibrations appear as broad absorptions in the 3000-3200 reciprocal centimeters region, consistent with the tautomeric nature of the tetrazole ring system [4]. Ring breathing modes are observed in the 900-1100 reciprocal centimeters region, providing additional structural information about the cyclic framework [2].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information that enhances the structural characterization of 5-nitro-2H-tetrazole. The Raman spectrum reveals specific vibrational modes that may be inactive or weak in the infrared spectrum due to selection rule differences. Representative Raman frequencies include bands at 1509, 1474, 1430, and 1401 reciprocal centimeters, corresponding to various ring vibrational modes [2].

The technique is particularly valuable for analyzing symmetric vibrational modes and provides enhanced information about the aromatic character of the tetrazole ring system. The combination of infrared and Raman data enables comprehensive vibrational assignment and structural confirmation of 5-nitro-2H-tetrazole [2].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| C-NO₂ stretch | 1562 | Sharp/Strong | Nitro group asymmetric stretch | [1] |

| Tetrazole ring vibrations | 1491, 1421, 1385 | Medium | Tetrazole ring vibrations | [1] |

| Skeletal vibrations | 1200-1500 | Variable | Ring skeletal modes | [4] |

| N-H stretch | 3000-3200 | Broad | N-H stretching | [4] |

| Ring breathing | 900-1100 | Medium | Ring breathing modes | [2] |

Crystallographic Studies

X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive structural information about 5-nitro-2H-tetrazole, revealing precise atomic positions, bond lengths, and molecular geometry. The crystallographic data confirm the molecular structure and provide insights into the solid-state packing arrangements.

Crystal Structure Determination

The crystal structure of 5-nitro-2H-tetrazole has been determined through single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with space group P2₁ [5]. The unit cell parameters demonstrate the following dimensions: a = 5.3358 Å, b = 9.4799 Å, c = 8.3190 Å, with β = 106.989°, and a unit cell volume of 420.7 ų [5]. The asymmetric unit contains four molecules (Z = 4), indicating a relatively dense packing arrangement [5].

The molecular geometry within the crystal structure reveals a planar tetrazole ring system with the nitro group positioned coplanar with the ring. The bond lengths and angles fall within expected ranges for aromatic heterocyclic compounds, with the tetrazole ring exhibiting characteristic delocalized bonding patterns [5].

Structural Parameters and Molecular Geometry

The X-ray crystallographic analysis reveals detailed bond length and angle information that confirms the aromatic character of the tetrazole ring system. The carbon-nitrogen and nitrogen-nitrogen bonds within the ring exhibit lengths intermediate between single and double bonds, consistent with aromatic delocalization [5]. The nitro group adopts a planar configuration with respect to the tetrazole ring, maximizing conjugation between the substituent and the aromatic system [5].

The crystal structure determination was performed at 148 K using molybdenum Kα radiation (λ = 0.71073 Å), providing high-resolution structural data with acceptable refinement statistics [1]. The density of the crystalline material is 1.805 g/cm³, indicating efficient packing of the molecules in the solid state [1].

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁ | [5] |

| Unit Cell a (Å) | 5.3358 | [5] |

| Unit Cell b (Å) | 9.4799 | [5] |

| Unit Cell c (Å) | 8.3190 | [5] |

| Volume (ų) | 420.7 | [5] |

| Z | 4 | [5] |

| Density (g/cm³) | 1.805 | [1] |

| Temperature (K) | 148 | [1] |

| Wavelength (Å) | 0.71073 | [1] |

Polymorphism and Crystal Packing

The crystal packing of 5-nitro-2H-tetrazole reveals important structural features that influence the physical properties and stability of the compound. The molecular arrangements in the solid state are governed by intermolecular interactions and packing efficiency considerations.

Intermolecular Interactions and Packing Arrangements

The crystal structure of 5-nitro-2H-tetrazole exhibits packing arrangements primarily governed by van der Waals interactions between molecules [6]. The planar molecular geometry facilitates efficient stacking arrangements, with molecules oriented to maximize intermolecular contact while minimizing steric repulsion [6]. The nitro group participates in weak intermolecular interactions through its oxygen atoms, contributing to the overall crystal stability [6].

The packing density of 1.805 g/cm³ indicates efficient utilization of crystal volume, with the molecules arranged in a manner that optimizes intermolecular contacts [1]. The monoclinic crystal system allows for slight tilting of molecular planes, accommodating the bulky nitro substituent while maintaining favorable packing interactions [5].

Hydrogen Bonding Networks

While 5-nitro-2H-tetrazole itself exhibits limited hydrogen bonding capability due to the electron-withdrawing nature of the nitro group, related tetrazole compounds demonstrate extensive hydrogen bonding networks. In hydrated forms of tetrazole derivatives, water molecules create three-dimensional hydrogen bonding networks that significantly influence the crystal packing [7]. These hydrogen bonds link molecules together in extended networks, creating more stable crystal structures compared to anhydrous forms [7].

The tautomeric nature of the tetrazole ring system allows for potential hydrogen bonding through the nitrogen-hydrogen functionality, although the electron-withdrawing nitro group reduces the basicity of the ring nitrogens [7]. The presence of multiple nitrogen atoms in the tetrazole ring provides multiple sites for potential hydrogen bonding interactions in appropriate chemical environments [7].

Polymorphic Behavior

The crystallographic analysis reveals that 5-nitro-2H-tetrazole can exist in different polymorphic forms depending on crystallization conditions. The compound has been observed to crystallize in both monoclinic and orthorhombic systems, with the specific polymorph dependent on factors such as temperature, solvent, and crystallization rate [1] [5]. Different polymorphs exhibit variations in unit cell parameters, space group symmetry, and molecular packing arrangements [1] [5].

The polymorphic behavior has significant implications for the physical properties of the compound, including density, thermal stability, and mechanical sensitivity. The monoclinic form with space group P2₁ represents one well-characterized polymorph, while other forms may exhibit different crystallographic parameters [5]. Understanding polymorphism is crucial for applications in energetic materials, where different crystal forms can exhibit significantly different sensitivity and performance characteristics [5].

Quantum Chemical Calculations

Density Functional Theory (DFT) Simulations

Density functional theory calculations provide detailed insights into the electronic structure and properties of 5-nitro-2H-tetrazole, including both tautomeric forms of the compound. The computational analysis reveals important electronic characteristics that influence the chemical behavior and reactivity of the molecule.

Electronic Structure Analysis

The DFT calculations performed on 5-nitro-2H-tetrazole reveal distinct electronic properties for both the 1H-tautomer and 2H-tautomer forms [8]. The 1H-tautomer exhibits a highest occupied molecular orbital (HOMO) energy of -7.704 electron volts and a lowest unoccupied molecular orbital (LUMO) energy of -4.669 electron volts, resulting in a HOMO-LUMO energy gap of 3.035 electron volts [8]. In contrast, the 2H-tautomer displays a HOMO energy of -7.356 electron volts and a LUMO energy of -4.146 electron volts, with a corresponding energy gap of 3.210 electron volts [8].

The relatively narrow energy gaps indicate significant chemical reactivity, particularly for the 1H-tautomer, which exhibits the smaller gap. The high LUMO energies for both tautomers reflect the electron-withdrawing effect of the nitro group, which stabilizes the lowest unoccupied molecular orbital through conjugation with the tetrazole ring system [8].

Quantum Chemical Descriptors

The DFT calculations provide comprehensive quantum chemical descriptors that characterize the electronic properties of 5-nitro-2H-tetrazole. The hardness values, calculated as half the HOMO-LUMO gap, are 1.517 electron volts for the 1H-tautomer and 1.600 electron volts for the 2H-tautomer [8]. These relatively low hardness values indicate that both tautomers are chemically soft, suggesting high reactivity and polarizability [8].

The electronegativity values, calculated as the average of ionization potential and electron affinity, are 6.186 electron volts for the 1H-tautomer and 5.751 electron volts for the 2H-tautomer [8]. These high electronegativity values reflect the electron-withdrawing nature of both the nitro group and the tetrazole ring system [8]. The softness values, calculated as the reciprocal of hardness, are 0.658 electron volts⁻¹ for the 1H-tautomer and 0.623 electron volts⁻¹ for the 2H-tautomer [8].

Tautomeric Stability Analysis

The computational analysis reveals that the 2H-tautomer of 5-nitro-2H-tetrazole is more stable than the 1H-tautomer by 0.2 kilocalories per mole [8]. This small energy difference indicates that both tautomeric forms can coexist under normal conditions, with the 2H-form being slightly favored thermodynamically [8]. The stability difference is attributed to the electronic effects of the nitro group, which influences the electron density distribution within the tetrazole ring system [8].

The tautomeric equilibrium is influenced by environmental factors such as solvent polarity, temperature, and intermolecular interactions. The computational results provide a foundation for understanding the tautomeric behavior of 5-nitro-2H-tetrazole in various chemical environments [8].

| Property | 1H-tautomer | 2H-tautomer | Reference |

|---|---|---|---|

| HOMO Energy (eV) | -7.704 | -7.356 | [8] |

| LUMO Energy (eV) | -4.669 | -4.146 | [8] |

| Energy Gap (eV) | 3.035 | 3.210 | [8] |

| Hardness (eV) | 1.517 | 1.600 | [8] |

| Electronegativity (eV) | 6.186 | 5.751 | [8] |

| Softness (eV⁻¹) | 0.658 | 0.623 | [8] |

| Ionization Potential (eV) | 7.704 | 7.356 | [8] |

| Electron Affinity (eV) | 4.669 | 4.146 | [8] |

Molecular Orbital Analysis

Molecular orbital analysis provides detailed information about the electronic structure and bonding characteristics of 5-nitro-2H-tetrazole. The computational investigation reveals the spatial distribution of electron density and the nature of chemical bonding within the molecule.

Frontier Molecular Orbital Characteristics

The frontier molecular orbital analysis of 5-nitro-2H-tetrazole reveals the spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for both tautomeric forms. The HOMO orbitals are primarily localized on the tetrazole ring system, with significant contributions from the nitrogen atoms [8]. The electron-withdrawing nitro group influences the orbital energies by stabilizing both occupied and unoccupied orbitals through inductive and mesomeric effects [8].

The LUMO orbitals exhibit substantial delocalization over both the tetrazole ring and the nitro group, indicating strong conjugation between these structural units [8]. This orbital mixing facilitates electron transfer processes and influences the chemical reactivity of the compound [8]. The frontier orbital analysis provides insights into the preferred sites for electrophilic and nucleophilic attack on the molecule [8].

Bond Length Analysis from DFT Calculations

The DFT calculations provide detailed information about bond lengths within the 5-nitro-2H-tetrazole molecule, revealing the effects of tautomerism on molecular geometry. The nitrogen-nitrogen bonds within the tetrazole ring exhibit lengths that vary between the two tautomeric forms, reflecting the different electronic structures [8].

For the 1H-tautomer, the N1-N2 bond length is 1.357 Å, while the corresponding bond in the 2H-tautomer is 1.330 Å [8]. The N2-N3 bond shows the opposite trend, with lengths of 1.301 Å and 1.341 Å for the 1H- and 2H-tautomers, respectively [8]. These variations reflect the different patterns of electron delocalization within the ring system for each tautomeric form [8].

The carbon-nitrogen bonds connecting the ring carbon to the nitrogen atoms also exhibit tautomer-dependent variations. The N1-C5 bond lengths are 1.355 Å and 1.345 Å for the 1H- and 2H-tautomers, respectively, while the N4-C5 bonds are 1.337 Å and 1.367 Å [8]. These differences demonstrate the influence of tautomerism on the electronic structure and bonding patterns within the molecule [8].

Metal-Ligand Interaction Analysis

The DFT calculations include analysis of the interaction between 5-nitro-2H-tetrazole and metal surfaces, particularly copper, which provides insights into the coordination chemistry of the compound. The nitrogen-copper distances vary significantly depending on the orientation of the molecule relative to the metal surface [8].

In parallel orientation to the copper surface, the nitrogen-copper distances are 3.551 Å and 3.382 Å for the 1H- and 2H-tautomers, respectively [8]. In perpendicular orientation, these distances decrease dramatically to 2.183 Å and 2.173 Å, indicating much stronger interaction when the molecule approaches the surface edge-on [8]. These calculations provide valuable information about the coordination preferences and binding modes of 5-nitro-2H-tetrazole with metal centers [8].

The analysis reveals that the 2H-tautomer exhibits slightly stronger interaction with the copper surface in both orientations, consistent with its higher electron density and different electronic distribution compared to the 1H-tautomer [8]. This information is relevant for understanding the compound's behavior in coordination complexes and surface interactions [8].

| Bond Type | 1H-tautomer (Å) | 2H-tautomer (Å) | Reference |

|---|---|---|---|

| N1-N2 | 1.357 | 1.330 | [8] |

| N2-N3 | 1.301 | 1.341 | [8] |

| N3-N4 | 1.359 | 1.312 | [8] |

| N1-C5 | 1.355 | 1.345 | [8] |

| N4-C5 | 1.337 | 1.367 | [8] |

| N-Cu (parallel) | 3.551 | 3.382 | [8] |

| N-Cu (perpendicular) | 2.183 | 2.173 | [8] |